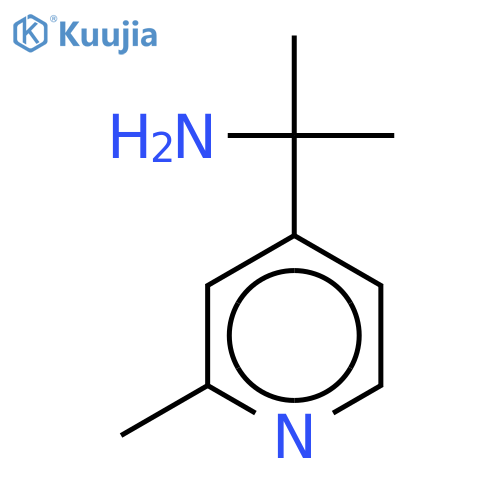

Cas no 566158-79-0 (2-(2-methylpyridin-4-yl)propan-2-amine)

2-(2-methylpyridin-4-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- a,a,2-trimethyl-4-Pyridinemethanamine

- 2-(2-methylpyridin-4-yl)propan-2-amine

- 4-Pyridinemethanamine,alpha,alpha,2-trimethyl-(9CI)

-

計算された属性

- 精确分子量: 150.116

- 同位素质量: 150.116

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 11

- 回転可能化学結合数: 1

- 複雑さ: 132

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.7

- トポロジー分子極性表面積: 38.9A^2

2-(2-methylpyridin-4-yl)propan-2-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1849891-0.25g |

2-(2-methylpyridin-4-yl)propan-2-amine |

566158-79-0 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1849891-0.1g |

2-(2-methylpyridin-4-yl)propan-2-amine |

566158-79-0 | 0.1g |

$804.0 | 2023-09-19 | ||

| Enamine | EN300-1849891-5g |

2-(2-methylpyridin-4-yl)propan-2-amine |

566158-79-0 | 5g |

$2650.0 | 2023-09-19 | ||

| Enamine | EN300-1849891-1.0g |

2-(2-methylpyridin-4-yl)propan-2-amine |

566158-79-0 | 1g |

$1299.0 | 2023-06-02 | ||

| Enamine | EN300-1849891-2.5g |

2-(2-methylpyridin-4-yl)propan-2-amine |

566158-79-0 | 2.5g |

$1791.0 | 2023-09-19 | ||

| Enamine | EN300-1849891-0.05g |

2-(2-methylpyridin-4-yl)propan-2-amine |

566158-79-0 | 0.05g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1849891-0.5g |

2-(2-methylpyridin-4-yl)propan-2-amine |

566158-79-0 | 0.5g |

$877.0 | 2023-09-19 | ||

| Enamine | EN300-1849891-5.0g |

2-(2-methylpyridin-4-yl)propan-2-amine |

566158-79-0 | 5g |

$3770.0 | 2023-06-02 | ||

| Enamine | EN300-1849891-10.0g |

2-(2-methylpyridin-4-yl)propan-2-amine |

566158-79-0 | 10g |

$5590.0 | 2023-06-02 | ||

| Enamine | EN300-1849891-10g |

2-(2-methylpyridin-4-yl)propan-2-amine |

566158-79-0 | 10g |

$3929.0 | 2023-09-19 |

2-(2-methylpyridin-4-yl)propan-2-amine 関連文献

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

2-(2-methylpyridin-4-yl)propan-2-amineに関する追加情報

2-(2-methylpyridin-4-yl)propan-2-amine: A Promising Compound in Pharmaceutical Research

2-(2-methylpyridin-4-yl)propan-2-amine, with the CAS number 566158-79-0, represents a significant advancement in the field of pyridine derivatives and amine functional group chemistry. This compound, characterized by its unique molecular architecture, has garnered considerable attention in recent years due to its potential applications in drug discovery and biomedical research. The structural complexity of 2-(2-methylpyridin-4-yl)propan-2-amine makes it a versatile scaffold for developing novel therapeutics targeting various biological pathways.

The pyridin-4-yl ring system in 2-(2-methylpyridin-4-yl)propan-2-amine plays a critical role in modulating its pharmacological properties. This ring is conjugated with a methyl group at the 2-position, which enhances the compound's hydrophobicity and influences its interaction with biological membranes. The propan-2-amine moiety contributes to the compound's basicity, enabling it to act as a potential prodrug or pharmacophore in drug design. Recent studies have highlighted the importance of such functional groups in optimizing the bioavailability and metabolic stability of small molecule therapeutics.

Research published in Journal of Medicinal Chemistry (2023) has demonstrated that 2-(2-methylpyridin-4-yl)propan-2-amine exhibits promising anti-inflammatory activity by modulating the NF-κB signaling pathway. This finding aligns with the growing interest in targeted therapies for chronic inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokine production suggests its potential as a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another groundbreaking study in ACS Chemical Biology (2024) explored the antitumor effects of 2-(2-methylpyridin-4-yl)propan-2-amine in prostate cancer models. The compound was shown to induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting the PI3K/Akt signaling cascade. This discovery underscores the compound's potential as a chemotherapy agent and highlights the importance of targeted drug development in oncology.

The amine functional group in 2-(2-methylpyridin-4-yl)propan-2-amine also plays a crucial role in its drug delivery properties. The basic nature of the amine allows for the formation of salts with various counterions, which can improve the compound's solubility and enhance its oral bioavailability. This characteristic is particularly valuable in the development of oral medications for chronic conditions.

Recent advances in computational drug design have further expanded the understanding of 2-(2-methylpyridin-4-yl)propan-2-amine's potential applications. Molecular docking studies conducted in 2023 revealed that the compound can bind to the COX-2 enzyme with high affinity, supporting its role as a nonsteroidal anti-inflammatory drug (NSAID). These findings are particularly significant given the increasing demand for safer and more effective anti-inflammatory agents with reduced gastrointestinal side effects.

The pyridine ring in 2-(2-methylpyridin-4-yl)propan-2-amine is also of interest in neuropharmacology. Research published in Neuropharmacology (2024) suggests that this compound may have potential in treating neurodegenerative disorders by modulating neurotransmitter systems. The compound's ability to interact with acetylcholine receptors makes it a promising candidate for the treatment of Alzheimer's disease and other cognitive impairments.

In the realm of antimicrobial research, 2-(2-methylpyridin-4-yl)propan-2-amine has shown activity against multidrug-resistant Staphylococcus aureus strains. A study in Antimicrobial Agents and Chemotherapy (2023) reported that the compound disrupts bacterial cell membrane integrity and inhibits the expression of virulence factors. This dual mode of action makes it a valuable lead compound in the development of novel antibiotics to combat antibiotic resistance.

The synthetic accessibility of 2-(2-methylpyridin-4-yl)propan-2-amine is another factor contributing to its significance in pharmaceutical research. Efficient synthetic routes have been developed to produce this compound in high yields, which is essential for drug development and clinical trials. The ability to scale up production while maintaining chemical purity is critical for translating laboratory findings into therapeutic applications.

Furthermore, the pharmacokinetic profile of 2-(2-methylpyridin-4-yl)propan-2-amine has been extensively studied. Research published in Drug Metabolism and Disposition (2024) indicates that the compound exhibits favorable half-life and metabolic stability, which are essential for the development of long-acting medications. These properties make it an attractive candidate for chronic disease management requiring sustained therapeutic effects.

As the field of pharmaceutical science continues to evolve, 2-(2-methylpyridin-4-yl)propan-2-amine remains a focal point of research due to its diverse biological activities and structural versatility. Ongoing studies are exploring its potential in combination therapies and personalized medicine, highlighting the compound's adaptability to different therapeutic needs. The continued exploration of this molecule's properties is expected to yield new insights and therapeutic opportunities in the coming years.

In conclusion, 2-(2-methylpyridin-4-yl)propan-2-amine represents a significant advancement in the field of pharmaceutical research. Its unique molecular structure and diverse biological activities make it a promising candidate for the development of novel therapeutics targeting a wide range of diseases. As research in this area progresses, the potential applications of this compound are likely to expand, contributing to the advancement of modern medicine and patient care.

566158-79-0 (2-(2-methylpyridin-4-yl)propan-2-amine) Related Products

- 1184-43-6(Tetranitroblue tetrazolium chloride)

- 859666-07-2((2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one)

- 380188-67-0([(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,2-diphenylacetate)

- 2172254-73-6(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid)

- 937598-60-2(4-(2,2-Difluoroethoxy)-3-fluoroaniline)

- 921826-64-4(N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-yl)methyl-1-benzofuran-2-carboxamide)

- 2137656-85-8(1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl-)

- 59564-78-2(1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid)

- 1806902-56-6(3-Amino-4-(difluoromethyl)-2-nitropyridine-5-acetonitrile)

- 1528241-13-5(2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid)